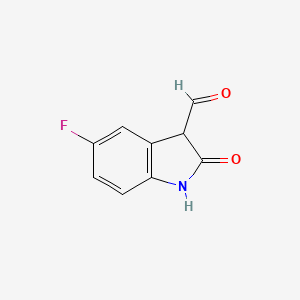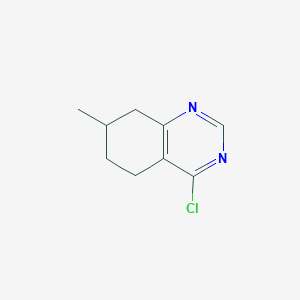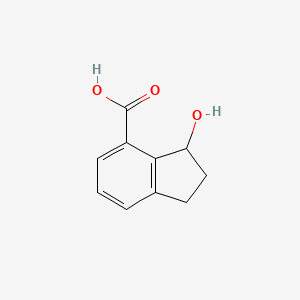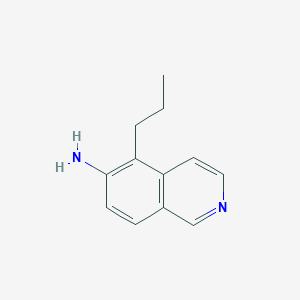
6-Vinylquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Vinylquinoline-4-carbonitrile is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a vinyl group at the 6-position and a carbonitrile group at the 4-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinylquinoline-4-carbonitrile typically involves the reaction of aniline derivatives with aldehydes, followed by cyclization and functional group transformations. One common method includes:
Starting Materials: Aniline derivatives and aldehydes.
Reaction Conditions: Cyclization is often achieved using acidic or basic catalysts under reflux conditions.
Example Reaction: Aniline derivative reacts with an aldehyde to form an intermediate, which undergoes cyclization to yield the quinoline core. Subsequent functionalization introduces the vinyl and carbonitrile groups.
Industrial Production Methods: Industrial production of this compound may involve:
Catalysts: Transition metal catalysts such as palladium or copper.
Green Chemistry Approaches: Use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts to enhance yield and reduce environmental impact
Chemical Reactions Analysis
Types of Reactions: 6-Vinylquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonitrile group to amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the quinoline ring, facilitated by reagents like halogens or sulfonates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonates, and other electrophiles.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Aminoquinolines.
Substitution Products: Halogenated or sulfonated quinolines
Scientific Research Applications
6-Vinylquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of antimalarial and anticancer agents.
Mechanism of Action
The mechanism of action of 6-Vinylquinoline-4-carbonitrile involves its interaction with various molecular targets:
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Quinoline-4-carbonitrile: Lacks the vinyl group but shares similar chemical properties.
6-Vinylquinoline: Lacks the carbonitrile group but retains the vinyl functionality.
Uniqueness: Its dual functional groups allow for diverse chemical modifications and biological interactions .
Properties
Molecular Formula |
C12H8N2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
6-ethenylquinoline-4-carbonitrile |
InChI |
InChI=1S/C12H8N2/c1-2-9-3-4-12-11(7-9)10(8-13)5-6-14-12/h2-7H,1H2 |
InChI Key |
ARMFRDFZCCDZJT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=CN=C2C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


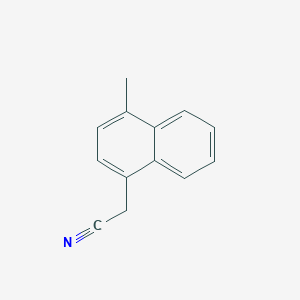
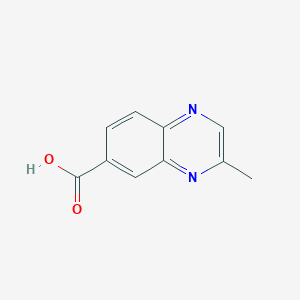
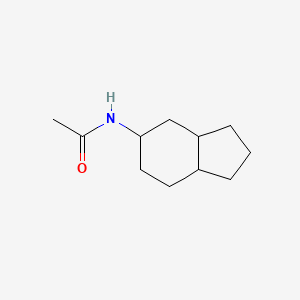
![6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909278.png)
![(S)-Dihydro-1'H-spiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]oxazol]-3'(5'H)-one](/img/structure/B11909284.png)

![2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11909298.png)

![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde](/img/structure/B11909301.png)
